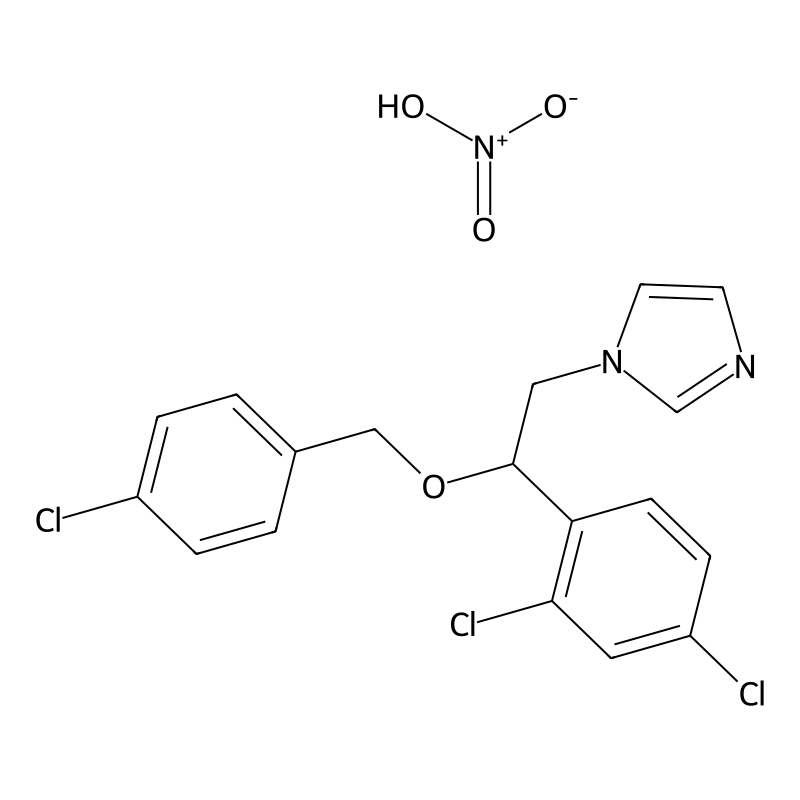

Econazole Nitrate

C18H16Cl3N3O4

Content Navigation

Formulating topical antifungals? Econazole free base's poor solubility hampers development. Econazole Nitrate (CAS 24169-02-6) offers enhanced solubility, enabling stable aqueous-based creams and gels.

- Solubility Advantage: Very slightly soluble vs. practically insoluble free base, reducing need for complex solubilizers.

- Dual Antimicrobial: Active against dermatophytes, Candida spp., and gram-positive Staphylococcus spp., supporting monotherapy.

- Positive Control: Potent antifungal activity comparable or superior to fluconazole for susceptibility assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H16Cl3N3O4

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Econazole Nitrate is a salt form of the imidazole-class antifungal agent, econazole. This form is widely used in topical preparations to treat superficial fungal infections caused by dermatophytes and yeasts, including *Candida albicans*. As a class, imidazole antifungals function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane integrity and leading to cell death. The selection of the nitrate salt is a key procurement consideration, as it influences the compound's physical properties, such as solubility and stability, which are critical for formulation development and final product performance.

Research Fit

References

- [1] Badiee, P., & Alborzi, A. (2011). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. *Current medical mycology*, *2*(4), 29.

- [13] What is Econazole Nitrate used for? Patsnap Synapse. Published June 14, 2024.

- [3] Econazole Nitrate: Uses, Side Effects & Dosage. Healio. Accessed April 23, 2024.

Substituting Econazole Nitrate with its free base or other azole antifungals like miconazole or clotrimazole is often unfeasible without significant reformulation and performance validation. The nitrate salt form is not directly interchangeable with the econazole free base due to fundamental differences in physicochemical properties, most notably solubility. Econazole Nitrate is characterized as very slightly soluble in water, whereas the free base's solubility is even lower, complicating its use in aqueous-based topical formulations such as creams and gels. This distinction directly impacts formulation stability, drug release kinetics, and ultimately, bioavailability at the site of infection. While mechanistically similar, other imidazoles like miconazole exhibit variations in potency against specific fungal species and possess different pharmacokinetic profiles, making them inexact substitutes.

Substitution Risk

References

- [3] Econazole Nitrate: Uses, Side Effects & Dosage. Healio. Accessed April 23, 2024.

- [4] Comparing Antifungal Treatments: Econazole vs. Miconazole. NINGBO INNO PHARMCHEM CO.,LTD. Published August 24, 2025.

- [11] Wang Y, et al. Antifungal efficiency of miconazole and econazole and the interaction with transport protein: A comparative study. *Journal of Photochemistry and Photobiology B: Biology*. 2016;162:336-342.

- [15] Al-Gabri, H. A., et al. (2023). Development and Characterization of Econazole Topical Gel. *Gels*, *9*(12), 922.

Enhanced Solubility of Nitrate Salt

Econazole Nitrate is specified as 'very slightly soluble in water' and 'slightly soluble in alcohol', properties which are critical for its incorporation into common topical formulations like water-miscible creams. Technical datasheets confirm its solubility in DMSO at approximately 0.4 mg/ml and in a 1:1 chloroform:methanol mixture at 25 mg/ml. This contrasts with the poor solubility of the free base, which necessitates specific solubilizers like Capmul® MCM C8 and propylene glycol for effective formulation in topical gels. The nitrate salt form provides a more direct path for developing stable aqueous-based systems compared to the free base.

| Evidence Dimension | Solubility in Common Solvents |

| Target Compound Data | Very slightly soluble in water; slightly soluble in alcohol; ~0.4 mg/ml in DMSO. |

| Comparator Or Baseline | Econazole (free base) is characterized by poor solubility, requiring co-solvents and solubilizers for gel formulation. |

| Quantified Difference | Not directly quantified in a head-to-head study, but the requirement for additional solubilizers for the base form implies a significant solubility disadvantage. |

| Conditions | Standard laboratory conditions for solubility testing and topical gel formulation. |

Selecting the nitrate salt simplifies formulation processes for aqueous-based topicals, potentially reducing the need for additional excipients and improving manufacturing efficiency.

Antifungal Activity Comparable to Miconazole

In a comparative study of 100 clinical *Candida* isolates, econazole demonstrated potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016-16 μg/ml. This range was identical to that of miconazole (0.016-16 μg/ml) and generally more potent than fluconazole (0.25-64 μg/ml). For *Candida albicans* specifically, econazole and miconazole were shown to have the best effect among the tested agents. Another study confirmed econazole's activity against yeasts with MICs between 1.56-25 μg/ml, comparable to miconazole, while also noting better in vitro activity for econazole against filamentous fungi.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Range vs. *Candida* spp. |

| Target Compound Data | 0.016-16 μg/ml |

| Comparator Or Baseline | Miconazole: 0.016-16 μg/ml; Fluconazole: 0.25-64 μg/ml; Itraconazole: 0.032-16 μg/ml |

| Quantified Difference | Identical MIC range to miconazole; Up to 4-fold more potent at the lower end of the MIC range compared to fluconazole. |

| Conditions | In vitro susceptibility testing of 100 clinical *Candida* isolates according to CLSI M38-A3 document. |

This provides quantitative assurance that econazole nitrate's antifungal potency is equivalent to its closest structural analog, miconazole, and potentially superior to other common antifungals like fluconazole for *Candida* strains.

Antibacterial Activity Against Staphylococcus spp.

Econazole Nitrate exhibits significant antibacterial activity, a feature not prominent in all antifungal agents. In a study against 222 strains of *Staphylococcus spp.*, the MIC50 value of econazole nitrate was significantly lower than six other common antibacterial drugs against methicillin-resistant *Staphylococcus aureus* (MRSA). For methicillin-sensitive *S. aureus* (MSSA), its MIC50 was comparable to antibiotics like neomycin and ciprofloxacin. Another study confirmed moderate activity against various gram-positive bacteria with MICs ranging from 0.78-25 μg/ml. This dual antifungal/antibacterial profile provides a distinct advantage over purely antifungal compounds in mixed-infection scenarios.

| Evidence Dimension | MIC50 against Methicillin-Resistant *Staphylococcus aureus* (MRSA) |

| Target Compound Data | Significantly lower than comparators. |

| Comparator Or Baseline | Neomycin, erythromycin, penicillin, cefotaxime, ciprofloxacin, and amikacin. |

| Quantified Difference | The MIC50 of Econazole Nitrate was lower than all six comparator antibiotics against MRSA strains. |

| Conditions | In vitro broth dilution method on 222 clinical isolates of *Staphylococcus spp.* |

For applications where secondary bacterial infections are a concern, Econazole Nitrate offers a dual-action benefit, potentially simplifying treatment and formulation by addressing both fungal and gram-positive bacterial pathogens.

Topical Formulations for Mixed Infections

The demonstrated dual efficacy against both pathogenic fungi (*Candida* spp.) and gram-positive bacteria (*Staphylococcus* spp.) makes Econazole Nitrate a strong candidate for monotherapy formulations intended for complex skin infections where both types of microbes may be present. This can streamline product development compared to formulating with a combination of separate antifungal and antibacterial agents.

Water-Miscible Dermatological Formulations

The solubility characteristics of the nitrate salt form are advantageous for creating stable, homogenous, and effective water-miscible topical products. Researchers and formulators developing creams, lotions, or gels can leverage these properties to achieve desired viscosity, spreadability, and drug release profiles with potentially fewer complex solubilizing excipients than required for the econazole free base.

In Vitro Broad-Spectrum Antifungal Control

As a research tool, Econazole Nitrate serves as a reliable positive control in antifungal susceptibility testing. Its well-documented and potent activity against a wide range of yeasts and filamentous fungi, with performance comparable or superior to common alternatives like fluconazole, ensures robust and reproducible results in screening assays and mechanistic studies.

Application Fit

References

- [1] Badiee, P., & Alborzi, A. (2011). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. *Current medical mycology*, *2*(4), 29.

- [2] Gering, F., & Korte, W. (1976). Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis. *Chemotherapy*, *22*(3-4), 211-220.

- [3] Econazole Nitrate: Uses, Side Effects & Dosage. Healio. Accessed April 23, 2024.

- [15] Al-Gabri, H. A., et al. (2023). Development and Characterization of Econazole Topical Gel. *Gels*, *9*(12), 922.

- [18] Ran Y, et al. Comparison of in Vitro Antimicrobial Activity of Econazole with other Six Antibacterial Drugs. *Journal of Clinical Dermatology*. 2004.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

68797-31-9

Metabolism Metabolites

Use Classification

technique for production of miconazole nitrate- and econazole nitrate-loaded

solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi:

10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057.

2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the

Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins.

AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub

2016 Nov 9. PubMed PMID: 27830515.

3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N,

Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of

econazole nitrate formulated in an enhanced hydrophilic multiple emulsion.

Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed

PMID: 27761948.

4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of

Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974.

5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel

Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for

Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi:

10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795.

6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by

otoendoscopy on otomycosis external with triamcinolone acetonide and econazole

nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015

Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250.

7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces

Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm

Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID:

PMC4232799.

8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L.

Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical

Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed

PMID: 25237352; PubMed Central PMCID: PMC4157032.

9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea

pedis: results from two double-blind, vehicle-controlled, phase 3 clinical

trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362.

10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of

econazole nitrate: formulation and optimization using factorial design. J Drug

Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID:

25006462; PubMed Central PMCID: PMC4071986.

Explore Compound Types